2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid
Description
2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring fused with a furan moiety via a sulfanylmethyl (-S-CH$_2$-) linkage. The pyrimidine ring is substituted with a hydroxy group at position 4 and a propyl chain at position 6, while the furan ring bears a carboxylic acid group at position 3.
Properties
IUPAC Name |
2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-2-3-8-6-11(16)15-13(14-8)20-7-10-9(12(17)18)4-5-19-10/h4-6H,2-3,7H2,1H3,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYNWWSWMJQHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=C(C=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid is a complex organic compound with significant potential in various biological applications. Its unique structure, featuring a pyrimidine ring and a furan carboxylic acid moiety, suggests diverse mechanisms of action that merit detailed exploration.
- Molecular Formula : C13H14N2O4S
- Molecular Weight : 294.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The presence of the sulfanyl group may enhance its binding affinity and specificity towards these targets, thus modulating their activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, furan derivatives have been shown to inhibit the swarming and swimming motility of various bacteria, suggesting potential applications in controlling bacterial infections .
Anti-inflammatory Effects
Pyrimidine derivatives, particularly those with structural similarities to the compound , have demonstrated notable anti-inflammatory activities. In vitro studies have shown that certain derivatives can suppress cyclooxygenase (COX) enzyme activities, which are critical in inflammatory processes. For example, some pyrimidine derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that compounds with similar structural motifs may possess cytotoxic effects against tumorigenic cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Study on Antimicrobial Effects
A study focusing on furan derivatives reported that specific concentrations effectively inhibited the motility of Escherichia coli, a common pathogenic bacterium. This inhibition was linked to alterations in bacterial behavior due to the interaction with furan-based compounds .
Anti-inflammatory Activity Assessment
In a controlled experiment assessing the anti-inflammatory effects of pyrimidine derivatives, compounds were evaluated for their ability to inhibit COX enzymes in RAW264.7 macrophages. The results indicated significant reductions in both mRNA and protein levels of COX-2 and inducible nitric oxide synthase (iNOS), highlighting the therapeutic potential of these compounds in inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several therapeutic areas:
- Antimicrobial Activity: Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Studies have demonstrated that similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
- Anticancer Properties: Compounds with furan and pyrimidine moieties have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that 2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid may possess cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition: The structural features of this compound indicate potential as an inhibitor for enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes or obesity by modulating glucose metabolism .
Agricultural Applications
The compound's properties may also extend to agricultural uses:
- Pesticide Development: Given the biological activity of similar pyrimidine derivatives, there is potential for this compound to be developed as a novel pesticide. Research into its efficacy against specific pests could lead to environmentally friendly agricultural solutions .
- Plant Growth Regulators: Compounds with similar structures have been explored for their ability to enhance plant growth and resistance to stress. This application could improve crop yields and sustainability in farming practices .
Materials Science
The unique chemical properties of this compound may also find applications in materials science:
- Polymer Chemistry: The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into its use as a monomer or additive in polymer synthesis is ongoing .
Case Studies and Research Findings
Comparison with Similar Compounds
Pyrimidine-Based Analogues
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): This compound shares a pyrimidine-carboxylic acid backbone but differs in substituents (chloro at position 2 and methyl at position 6 vs. hydroxy and propyl in the target compound).
- (2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids: These hexahydropyrimidine derivatives feature a saturated ring system and a sulfanylpropanoyl group. Unlike the target compound’s planar pyrimidine-furan system, their reduced ring strain may improve metabolic stability, as demonstrated in their use as antihypertensive agents .
Sulfanyl-Linked Carboxylic Acid Derivatives
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids: These compounds share a sulfanyl linkage and carboxylic acid group but are based on a butanoic acid scaffold with a ketone group. The lead compound (1) in this series demonstrated crystallographic stability attributed to hydrogen bonding between the sulfanyl and carboxylic acid groups—a feature likely relevant to the target compound’s physicochemical behavior .
Table 1: Key Comparative Properties
Key Observations:
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a 4-hydroxy-6-propylpyrimidine-2-thiol with a bromomethylfuran-3-carboxylic acid derivative, analogous to sulfanyl linkage strategies in .
- In contrast, hexahydropyrimidine derivatives () require stereoselective cyclization, which is more complex due to chiral centers .
Solubility and Stability :
- The hydroxy and propyl groups on the target compound’s pyrimidine ring may enhance water solubility compared to ’s chloro-methyl analogue, which is more lipophilic .
- The sulfanyl linkage in ’s compounds contributes to crystallinity, suggesting similar thermal stability for the target compound .
Pharmacological Potential
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: Optimize reaction conditions by varying solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 60–100°C) during the coupling of the pyrimidine and furan moieties. Monitor intermediates via HPLC to identify side reactions (e.g., sulfanyl group oxidation) . Use sodium salts of sulfinic acids (as in EP 1669347 A1) to enhance nucleophilicity in thioether formation . Purify via gradient elution chromatography (C18 column, acetonitrile/water) to resolve co-eluting impurities .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer: Combine X-ray crystallography (for bond distances/angles, as in ) with ¹H/¹³C NMR (to confirm sulfanyl-methyl connectivity and furan-carboxylic acid tautomerism) . For purity, employ LC-MS with a polar-embedded stationary phase to detect trace epimers or hydrolyzed byproducts (e.g., free thiols or decarboxylated derivatives) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in buffered solutions (pH 2–9). Monitor degradation via UPLC-MS, focusing on hydrolysis of the sulfanyl-methyl bridge (yielding 4-hydroxy-6-propylpyrimidine-2-thiol) or decarboxylation of the furan-3-carboxylic acid group .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
Methodological Answer: Re-evaluate assay conditions: (1) Verify compound solubility (use DMSO stock <0.1% to avoid solvent interference), (2) Test for epimerization (e.g., chiral HPLC to separate stereoisomers that may differentially bind targets) , and (3) Confirm target engagement via SPR or ITC to rule out false positives from aggregation .
Q. What strategies are effective for separating co-eluting isomers during purification?
Methodological Answer: Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol gradients. Adjust column temperature (5–30°C) to exploit subtle differences in isomer retention, as seen in chromatographic separation of epimers in pharmacopeial standards . For preparative-scale separation, consider crystallization in mixed solvents (e.g., ethyl acetate/heptane) .
Q. How can the mechanism of action be elucidated for this compound’s reported antimicrobial activity?
Methodological Answer: Perform enzyme inhibition assays (e.g., against dihydrofolate reductase or β-lactamases) with kinetic analysis (Km/Vmax shifts). Pair with molecular docking (using structural data from ) to identify key interactions (e.g., sulfanyl group coordination with metal ions in enzyme active sites) . Validate via site-directed mutagenesis of predicted binding residues .
Q. What derivatization approaches enhance the compound’s pharmacological profile?
Methodological Answer: Modify the pyrimidine’s 4-hydroxy group via alkylation (e.g., propyl to longer alkyl chains for lipophilicity) or the furan’s carboxylic acid via amidation (e.g., prodrug esters). Screen derivatives for improved logP (via shake-flask method) and membrane permeability (Caco-2 assay) .
Q. How can computational modeling predict the compound’s interaction with novel targets?
Methodological Answer: Use DFT calculations (B3LYP/6-31G*) to optimize geometry, then perform molecular dynamics simulations (GROMACS) with homology-modeled targets. Validate docking poses (AutoDock Vina) against experimental SAR data from analogous pyrimidine-furan hybrids .
Q. What are the dominant degradation pathways in aqueous environments?
Methodological Answer: Identify primary degradation products via forced degradation (e.g., 0.1 M HCl/NaOH, 80°C for 24 h). Use HRMS to characterize oxidative cleavage of the sulfanyl bridge or furan ring opening. Compare with stability data from structurally related compounds (e.g., EP 1669347 A1’s fluorophenyl sulfinic acid derivatives) .
Q. How can batch-to-batch variability in synthesis be minimized?
Methodological Answer: Standardize reaction parameters (e.g., strict anhydrous conditions for thioether formation) and implement in-process controls (e.g., in situ FTIR to monitor intermediate conversion). Use QbD principles to define a design space for critical variables (e.g., stoichiometry of 4-hydroxy-6-propylpyrimidine-2-thiol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
